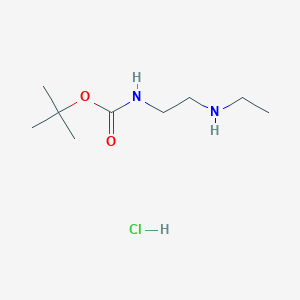
Boc-eda-ET hcl
Übersicht
Beschreibung
“Boc-eda-ET hcl” is also known as “N-Boc,N-ethyl-1,2-ethylenediamine.HCl”. It has a CAS Number of 1001020-32-1 and a molecular weight of 224.73 . It is used in the synthesis of Thyronamine derivatives and analogs .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .Molecular Structure Analysis
The IUPAC name of “this compound” is “2-((tert-butoxycarbonyl)(ethyl)amino)ethan-1-aminium chloride” and its InChI Code is "1S/C9H20N2O2.ClH/c1-5-11(7-6-10)8(12)13-9(2,3)4;/h5-7,10H2,1-4H3;1H" .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . The use of simple solid Brønsted acid catalysts can achieve continuous N-Boc deprotection of amines . Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines .Physical And Chemical Properties Analysis
“this compound” is a clear colorless to very light yellow oily liquid . It has a density of 1.012 g/mL at 20 °C and a refractive index of n 20/D 1.458 . It is miscible with methanol and chloroform, and slightly miscible with water .Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Boc-eda-ET hcl: wird häufig bei der Synthese von Peptiden verwendet. Die Boc-Gruppe (tert-Butoxycarbonyl) dient als Schutzgruppe für Amine während der Peptidsynthese. Sie verhindert unerwünschte Nebenreaktionen, indem sie die Aminfunktionalität vorübergehend maskiert. Diese Verbindung ist besonders nützlich für die Einführung von Ethylseitenketten in Peptidsequenzen, was für die Untersuchung von Struktur-Aktivitäts-Beziehungen in Peptiden entscheidend sein kann .
Arzneimittelentwicklung
In der medizinischen Chemie wird This compound zur Modifikation von Pharmakophoren verwendet. Die Ethylamin-Einheit kann als Spacer oder Linker in Arzneistoffmolekülen fungieren und so die Wechselwirkung mit biologischen Zielstrukturen verbessern. Seine Verwendung kann zur Entwicklung neuer Therapeutika mit verbesserter Wirksamkeit und reduzierter Toxizität führen .
Materialwissenschaft
Diese Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung neuartiger Polymere. Die Boc-geschützte Aminogruppe kann in Polymerketten eingebaut werden, um deren Eigenschaften zu modifizieren, z. B. die Hydrophilie zu erhöhen oder Stellen für die weitere Funktionalisierung einzuführen .
Biokonjugationstechniken
This compound: ist ein wichtiges Werkzeug in Biokonjugationstechniken, bei denen es zur Verknüpfung von Biomolekülen mit anderen Einheiten wie Arzneimitteln, Fluoreszenzfarbstoffen oder Nanopartikeln verwendet wird. Die Boc-Gruppe kann unter milden sauren Bedingungen deprotektiert werden, um das freie Amin freizusetzen, das dann mit verschiedenen funktionellen Gruppen reagieren kann, um stabile Konjugate zu bilden .
Proteomik und Metabolomik
In der Proteomik und Metabolomik kann This compound zur Derivatisierung von Aminen verwendet werden, wodurch die Nachweisgrenze der Massenspektrometrie erhöht wird. Dies ist besonders nützlich für die Identifizierung und Quantifizierung von Proteinen und Metaboliten in geringer Konzentration .
Chemische Biologie
Die Verbindung wird auch in der chemischen Biologie zur selektiven Modifikation von Biomolekülen verwendet. Sie kann verwendet werden, um Markierungen oder Sonden in biologische Systeme einzuführen, was die Untersuchung biologischer Prozesse auf molekularer Ebene erleichtert .
Wirkmechanismus
Target of Action
It is known that this compound is used in the field of organic synthesis, particularly in the protection and deprotection of amine functional groups .
Mode of Action
The compound acts as a protecting group for amine functional groups in organic synthesis . The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), with reaction times ranging from 2-16 hours depending on the substrate .
Biochemical Pathways
The compound plays a significant role in organic synthesis, particularly in the sequential protection and deprotection of amine functional groups .
Result of Action
The result of the action of Boc-eda-ET hcl is the protection of amine functional groups during organic synthesis, allowing for selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the deprotection process generally requires large excesses of TFA and specific reaction times, which can range from 2-16 hours depending on the substrate . Additionally, the process may be influenced by temperature, as high temperatures have been used for rapid and effective deprotection of Boc amino acids and peptides .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-5-10-6-7-11-8(12)13-9(2,3)4;/h10H,5-7H2,1-4H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZIICLGNPRBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





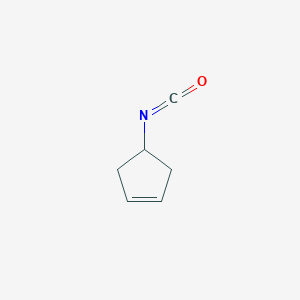
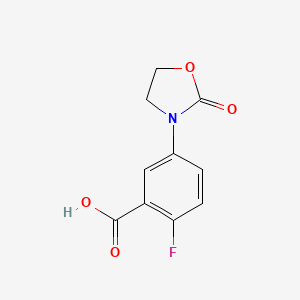


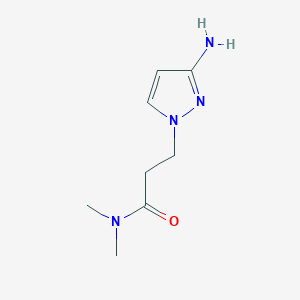

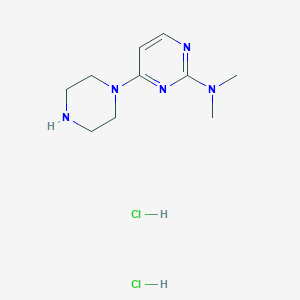
![2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid](/img/structure/B1524549.png)

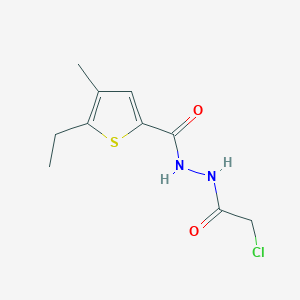
![(2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine](/img/structure/B1524554.png)
![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)